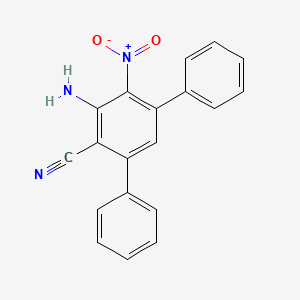

2-Amino-4,6-diphenyl-3-nitrobenzonitrile

Descripción

Structural Significance and Synthetic Versatility

The structural arrangement of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile endows it with significant potential as a scaffold in synthetic chemistry. The presence of multiple reactive sites—the amino and nitro groups, the nitrile functionality, and the aromatic rings—offers numerous avenues for further chemical modification. The ortho-relationship of the amino and nitro groups can facilitate intramolecular interactions and cyclization reactions, leading to the formation of various heterocyclic systems.

The diphenyl substituents at the 4 and 6 positions introduce steric bulk, which can influence the conformation of the molecule and the accessibility of the adjacent functional groups. This steric hindrance can be exploited to achieve regioselective reactions. Furthermore, the phenyl rings themselves can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functionalities and the synthesis of even more complex molecular architectures.

The synthetic versatility of this compound is underscored by the reactivity of its functional groups. The amino group can be diazotized and replaced with a wide range of other substituents. The nitro group is amenable to reduction, providing a pathway to diamino derivatives, which are valuable precursors for polymers and dyes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

A plausible synthetic approach to 2-Amino-4,6-diphenyl-3-nitrobenzonitrile could involve a multi-component reaction, a strategy known for its efficiency in constructing complex molecules in a single step. For instance, a nitrated chalcone (B49325) precursor could potentially react with malononitrile (B47326) in the presence of a suitable base and ammonia (B1221849) source. Alternatively, the construction of the diphenyl-substituted benzene (B151609) ring could be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds between aromatic rings. youtube.comyoutube.comresearchgate.netbeilstein-journals.orgrdd.edu.iqrsc.org

Another potential synthetic strategy could be the Thorpe-Ziegler reaction, which is utilized for the synthesis of cyclic ketones from dinitriles and could be adapted for the formation of highly substituted benzonitriles. wikipedia.orgchem-station.combuchler-gmbh.comresearchgate.net

Academic Research Landscape and Emerging Trends

The academic research landscape for highly substituted benzonitriles is vibrant and expanding, driven by the quest for novel compounds with unique properties and applications. A significant trend in this area is the development of efficient and sustainable synthetic methodologies, such as one-pot and multi-component reactions, to access complex molecular structures with high atom economy. nih.govresearchgate.net The exploration of green reaction conditions, including the use of environmentally benign solvents and catalysts, is also a prominent theme.

Research is increasingly focused on the photophysical and electronic properties of polysubstituted aromatic nitriles. The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring can lead to compounds with interesting fluorescence, charge-transfer, and non-linear optical properties. These characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and molecular electronics. The synthesis of 2-amino-4,6-diphenylnicotinonitriles, which are structurally similar to the title compound, highlights the interest in such molecules for their potential in materials science. nih.gov

Review of Existing Literature on Related Complex Organic Molecules

A review of the literature reveals a wealth of information on the synthesis and properties of complex organic molecules that share structural motifs with 2-Amino-4,6-diphenyl-3-nitrobenzonitrile. The synthesis of polysubstituted anilines and nitrobenzenes is well-established, with a vast array of methods available for the introduction and manipulation of amino and nitro groups on an aromatic ring.

The chemistry of sterically hindered biaryls and polyarylated aromatic compounds has also been extensively studied. Research in this area has elucidated the impact of steric congestion on molecular conformation, leading to non-planar structures with unique chiroptical properties. Crystal structure analyses of such compounds often reveal significant dihedral angles between the aromatic rings. bris.ac.uknih.govnih.govresearchgate.net

The synthesis of highly substituted aromatic nitriles has been a subject of continuous investigation. Various synthetic strategies have been developed to introduce the nitrile group onto a pre-functionalized benzene ring or to construct the substituted aromatic ring around a nitrile-containing precursor. Multi-component reactions involving active methylene (B1212753) compounds like malononitrile are particularly powerful in this regard, allowing for the rapid assembly of complex benzonitrile (B105546) derivatives.

The literature on 2-aminobenzonitriles highlights their utility as versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including quinazolines and quinolines. cardiff.ac.ukresearchgate.net Similarly, studies on nitroacetonitrile (B168470) demonstrate its role as a precursor to various energetic materials and functionalized heterocycles. nih.gov The combination of these functionalities in a single molecule, as in the case of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, suggests a rich field for synthetic exploration and the discovery of novel chemical entities.

Data Tables

Table 1: Key Functional Groups and Their Potential Reactivity

| Functional Group | Position | Potential Reactions |

| Amino (-NH2) | 2 | Diazotization, Acylation, Alkylation, Cyclization |

| Nitro (-NO2) | 3 | Reduction, Nucleophilic Aromatic Substitution |

| Phenyl (-C6H5) | 4 | Electrophilic Aromatic Substitution |

| Phenyl (-C6H5) | 6 | Electrophilic Aromatic Substitution |

| Nitrile (-C≡N) | 1 | Hydrolysis, Reduction, Cycloaddition |

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Precursors | Advantages | Potential Challenges |

| Multi-component Reaction | Nitrated chalcone, Malononitrile, Ammonia source | High atom economy, Convergent synthesis | Control of regioselectivity, Isolation of the desired product |

| Suzuki-Miyaura Coupling | Dihalogenated aminonitrobenzene, Phenylboronic acid | High efficiency for C-C bond formation, Mild reaction conditions | Catalyst cost and sensitivity, Purification from catalyst residues |

| Thorpe-Ziegler Reaction | Dinitrile precursor | Effective for ring formation | Requires specific dinitrile starting material, Potential for side reactions |

Structure

3D Structure

Propiedades

Número CAS |

945677-56-5 |

|---|---|

Fórmula molecular |

C19H13N3O2 |

Peso molecular |

315.3 g/mol |

Nombre IUPAC |

2-amino-3-nitro-4,6-diphenylbenzonitrile |

InChI |

InChI=1S/C19H13N3O2/c20-12-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)19(18(17)21)22(23)24/h1-11H,21H2 |

Clave InChI |

LQBWDAACYWWSFS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)[N+](=O)[O-])C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Amino 4,6 Diphenyl 3 Nitrobenzonitrile and Analogous Benzonitrile Architectures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For a polysubstituted aromatic compound like 2-amino-4,6-diphenyl-3-nitrobenzonitrile, the primary disconnections involve breaking the bonds that form the carbocyclic ring.

A logical retrosynthetic approach would simplify the target molecule by disconnecting the benzene (B151609) ring. A key disconnection strategy for such a 1,2,3,4,5-pentasubstituted benzene ring would be to identify a reaction that can assemble the ring from acyclic precursors. Given the substitution pattern, a plausible disconnection is a [4+2] type cycloaddition or a Michael addition-cyclization-aromatization sequence.

The most strategic disconnection breaks the molecule down into a C5 building block and a C1 building block. The C5 component can be envisioned as an α,β-unsaturated system derived from a chalcone (B49325), which would provide the diphenyl substitution pattern. The C1 component would need to provide the remaining nitrile, amino, and nitro functionalities.

This leads to a key precursor: 1,3-diphenyl-2-propen-1-one (commonly known as chalcone), which provides the C4, C5, C6, and the two phenyl substituents. The remaining C1, C2, and C3 atoms, along with their respective nitrile, amino, and nitro groups, would come from a highly functionalized two-carbon synthon. A practical chemical equivalent for this synthon is nitromalononitrile (or its precursors). This retrosynthetic strategy simplifies a complex target into two key components, chalcone and nitromalononitrile, which can be combined in a forward synthesis.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, the forward synthesis would involve the construction of the substituted benzene ring from acyclic precursors. Both multi-component reactions and stepwise approaches are viable for achieving this transformation.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation, incorporating most or all of the atoms of the reactants into the final product. tcichemicals.com While a direct four-component reaction (benzaldehyde, acetophenone (B1666503), nitromalononitrile, and an ammonia (B1221849) source) to form the target molecule is conceivable, a more common and practical approach is a pseudo-MCR. This often involves the in situ formation of an intermediate, such as a chalcone, which then reacts with other components.

A plausible MCR strategy for 2-amino-4,6-diphenyl-3-nitrobenzonitrile would be a one-pot reaction involving:

Acetophenone

Nitromalononitrile

This reaction would proceed via an initial base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone to form 1,3-diphenyl-2-propen-1-one (chalcone) in situ. This is immediately followed by a Michael addition of the nitromalononitrile anion to the chalcone. The resulting adduct would then undergo an intramolecular cyclization and subsequent aromatization (often via elimination of water and hydrogen) to yield the final polysubstituted benzonitrile (B105546). While this specific reaction for the target molecule is not extensively documented, the synthesis of analogous 2-amino-3-cyanopyridines from chalcones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) is a well-established MCR, demonstrating the feasibility of using chalcones as precursors in MCRs for six-membered rings. ekb.egrasayanjournal.co.inscispace.com

Stepwise Cyclocondensation and Annulation Approaches

A stepwise approach offers greater control over the reaction by isolating key intermediates. The synthesis of 2-amino-4,6-diphenyl-3-nitrobenzonitrile via this method would typically begin with the preparation of the chalcone precursor.

Step 1: Synthesis of 1,3-diphenyl-2-propen-1-one (Chalcone) The chalcone is synthesized via a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetophenone. mdpi.comresearchgate.net

Step 2: Michael Addition and Cyclization The isolated chalcone is then subjected to a Michael addition reaction with an active methylene (B1212753) compound. mdpi.comchemrevlett.com For the target molecule, the nucleophile would be the anion of nitromalononitrile, generated by a base. The resulting Michael adduct undergoes a base-catalyzed intramolecular cyclization. This type of intramolecular condensation of a dinitrile or related compound is conceptually similar to a Thorpe-Ziegler reaction, which is known to form rings. wikipedia.orgchem-station.com The final step is aromatization, which can occur spontaneously or be promoted by an oxidant or through elimination, to yield the stable benzene ring. An alternative, though less direct, stepwise route could involve the reaction of chalcone with malononitrile to form 2-amino-4,6-diphenylbenzonitrile, followed by a regioselective nitration at the C3 position. However, controlling the regioselectivity of nitration on such an electron-rich ring can be challenging.

| Reaction Step | Reactants | Key Transformation | Intermediate/Product |

| Chalcone Synthesis | Benzaldehyde, Acetophenone | Claisen-Schmidt Condensation | 1,3-diphenyl-2-propen-1-one |

| Michael Addition | 1,3-diphenyl-2-propen-1-one, Nitromalononitrile | Conjugate Addition | Acyclic Michael Adduct |

| Cyclization/Annulation | Acyclic Michael Adduct | Intramolecular Condensation | Dihydrobenzonitrile Intermediate |

| Aromatization | Dihydrobenzonitrile Intermediate | Dehydrogenation/Elimination | 2-Amino-4,6-diphenyl-3-nitrobenzonitrile |

Catalytic Systems and Promoters in Synthesis

The efficiency and success of the synthetic pathways described above are highly dependent on the choice of catalysts or promoters. These can be classified as either homogeneous or heterogeneous systems.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium. For the synthesis of the target compound and its analogs, base catalysis is predominant.

Claisen-Schmidt Condensation: Aqueous or alcoholic solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α-carbon of acetophenone, initiating the condensation with benzaldehyde. mdpi.com

Michael Addition and Cyclization: Organic bases are often employed for the Michael addition and subsequent cyclization steps. These include secondary amines like piperidine (B6355638) and morpholine, or stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are effective at generating the required carbanions from active methylene compounds like nitromalononitrile under mild conditions. cardiff.ac.uk In some syntheses of related compounds, simple reagents like ammonium acetate can act as both a reactant (ammonia source) and a mild catalyst. researchgate.netmdpi.com

| Catalyst Type | Examples | Synthetic Step Promoted |

| Inorganic Bases | NaOH, KOH | Claisen-Schmidt Condensation |

| Organic Bases | Piperidine, DBU, Triethylamine | Michael Addition, Cyclization |

| Ammonium Salts | Ammonium Acetate | Cyclocondensation (in related pyridine (B92270) syntheses) |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. They offer significant advantages, including simplified product purification and catalyst recyclability, aligning with the principles of green chemistry.

For benzonitrile synthesis involving condensation reactions, solid base catalysts are particularly relevant.

Basic Oxides and Hydroxides: Materials such as basic alumina (B75360) (Al₂O₃), magnesium oxide (MgO), or hydrotalcites (layered double hydroxides) can effectively catalyze both Claisen-Schmidt condensations and subsequent Michael additions. Their basic sites facilitate the necessary deprotonation steps.

Functionalized Supports: Silica or polymers functionalized with basic groups (e.g., amine groups) can also serve as effective and reusable catalysts. While specific applications for the synthesis of 2-amino-4,6-diphenyl-3-nitrobenzonitrile are not widely reported, the use of heterogeneous catalysts in the synthesis of chalcones and in Michael additions is a well-established field, indicating their potential applicability. mdpi.com

| Catalyst Type | Examples | Potential Application | Advantages |

| Solid Bases | Basic Alumina, Hydrotalcites | One-pot synthesis from aldehydes/ketones | Recyclability, Ease of separation |

| Supported Catalysts | Amine-functionalized silica | Michael Addition, Cyclization | High surface area, Tunable basicity |

Organocatalysis and Biocatalysis

The fields of organocatalysis and biocatalysis offer powerful tools for the synthesis of complex molecules like substituted benzonitriles, providing alternatives to traditional metal-based catalysts and enabling high levels of stereoselectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of chiral benzonitriles, N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts. nih.gov Research has demonstrated that chiral NHCs can catalyze the atroposelective synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes and sulfonamides. nih.gov This process operates through a dynamic kinetic resolution, where the catalyst controls the chirality during the formation of the cyano group. nih.gov This methodology affords products in good to excellent yields and high enantioselectivities, showcasing the potential of organocatalysis to construct sterically hindered and stereochemically complex benzonitrile frameworks. nih.govbeilstein-journals.org

Biocatalysis employs enzymes to perform chemical transformations, often under mild and environmentally benign conditions. nih.gov For nitrile synthesis, aldoxime dehydratases (Oxd) have been engineered for the scalable production of aromatic nitriles from the corresponding benzaldoximes. nih.gov This enzymatic approach avoids the use of toxic cyanide reagents and operates under ambient temperature and pressure in aqueous media, reducing the environmental footprint of the manufacturing process. nih.govuva.nl Researchers have successfully engineered Oxd variants to accommodate a range of substituted benzaldoximes, achieving high conversions and yields. nih.gov Another biocatalytic approach involves the enzyme galactose oxidase, which has been found to catalyze the transformation of alcohols into nitriles in a one-pot reaction using molecular oxygen and ammonia. uva.nl These biocatalytic methods represent a sustainable and efficient pathway for producing aromatic nitriles, which could be adapted for precursors to complex structures like 2-Amino-4,6-diphenyl-3-nitrobenzonitrile. nih.govuva.nl

| Methodology | Catalyst Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | 2-Arylbenzaldehydes, Sulfonamides | High enantioselectivity for chiral benzonitriles, metal-free. | nih.gov |

| Biocatalysis | Engineered Aldoxime Dehydratases (Oxd) | Substituted Benzaldoximes | Mild reaction conditions, avoids toxic cyanide, sustainable. | nih.gov |

| Biocatalysis | Galactose Oxidase | Benzylic Alcohols | Uses air and ammonia, aqueous environment, energy-efficient. | uva.nl |

Green Chemistry Principles and Sustainable Synthetic Protocols

Adherence to green chemistry principles is crucial for developing sustainable synthetic routes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency through innovative techniques.

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. Several synthetic protocols for nitrogen-containing heterocycles, analogous in complexity to substituted benzonitriles, have been successfully developed without the use of solvents. For instance, the Hantzsch condensation to produce 2-aminothiazoles has been achieved by simply heating the reactants to their melting point, resulting in rapid, high-yielding reactions. organic-chemistry.org Similarly, the synthesis of benzimidazoles has been reported under solvent-free conditions using ultrasound irradiation in the presence of a polymer-supported catalyst. nih.gov The Strecker reaction, a classic method for synthesizing α-aminonitriles, has also been adapted to solvent-free conditions at room temperature, providing excellent yields. mdpi.com These examples demonstrate the feasibility of eliminating organic solvents, thereby reducing the environmental impact and operational costs of chemical synthesis.

The use of non-conventional energy sources like microwave and ultrasonic irradiation can significantly enhance reaction rates, improve yields, and promote cleaner reactions.

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to accelerate reactions. nih.gov Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often superior to conventional methods. nih.govmdpi.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of diaryl ethers and various heterocyclic compounds, often resulting in dramatically reduced reaction times (from hours to minutes) and improved product yields. mdpi.comresearchgate.netijpsjournal.com

Ultrasonic irradiation (Sonochemistry) promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ijariie.comsid.ir This process generates localized hot spots with extremely high temperatures and pressures, which can enhance chemical reactivity and accelerate reaction rates. ijariie.comsid.ir Ultrasound has been effectively used to promote the synthesis of amides from nitriles and to facilitate the creation of various heterocyclic systems. nih.govorgchemres.org The primary advantages of sonochemistry include shorter reaction times, milder reaction conditions (often at room temperature), and higher yields compared to silent (non-irradiated) conditions. sid.irorgchemres.orgresearchgate.net

| Technique | Principle | Typical Improvements | Example Application | Reference |

|---|---|---|---|---|

| Solvent-Free | Elimination of solvent | Reduced waste, simplified purification, lower cost. | Synthesis of 2-aminothiazoles | organic-chemistry.org |

| Microwave Irradiation | Dielectric heating | Drastically shorter reaction times, higher yields. | Synthesis of diaryl ethers | mdpi.comresearchgate.net |

| Ultrasonic Irradiation | Acoustic cavitation | Shorter reaction times, milder conditions, higher yields. | Hydration of nitriles to amides | ijariie.comsid.ir |

Synthesis of Key Precursors and Advanced Intermediates

The construction of the 2-Amino-4,6-diphenyl-3-nitrobenzonitrile scaffold relies on the strategic assembly of key precursors and intermediates. A common approach for analogous polysubstituted aromatic nitriles involves a multi-component reaction strategy.

A plausible synthetic pathway begins with the formation of a chalcone intermediate. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. mdpi.com For the target molecule, this would involve reacting an appropriately substituted acetophenone with a benzaldehyde derivative.

The resulting chalcone (an α,β-unsaturated ketone) serves as a key electrophilic intermediate. In the subsequent step, the chalcone is subjected to a cyclocondensation reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like ammonium acetate. mdpi.com This step constructs the central pyridine or benzene ring bearing the amino and nitrile functionalities. The nitro group can either be present on one of the starting materials or introduced at a later stage through electrophilic nitration of the assembled aromatic core.

Another critical transformation in the synthesis of related compounds is the reduction of a nitro group to an amine. For example, 2-aminobenzonitrile (B23959) can be synthesized via the reduction of 2-nitrobenzonitrile (B147312) using reducing agents like zinc dust in an acidic medium. google.com This highlights that the amino group in the target molecule could be derived from a precursor containing a nitro group at the corresponding position.

Post-Synthetic Derivatization and Functionalization Strategies

Once the core structure of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is synthesized, its functional groups—the primary amine (-NH2), the nitrile (-CN), and the aromatic rings—provide reactive handles for further modification. Post-synthetic functionalization allows for the diversification of the molecular scaffold to tune its properties or link it to other molecules. nih.gov

The amino group is a versatile functional handle. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, or serve as a nucleophile in condensation reactions. For example, the amino group of 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free cyclization to form highly substituted 4-aminoquinolines. cardiff.ac.uk This demonstrates how the amino group can participate in the construction of fused heterocyclic systems.

The nitrile group can also be transformed into various other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions or act as an electrophile. A notable example is the palladium-catalyzed direct addition of sodium arylsulfinates to the nitrile moiety of 2-aminobenzonitriles, which results in the formation of o-aminobenzophenones. nih.gov This reaction showcases a direct method for converting the nitrile into a ketone functionality.

These derivatization strategies are crucial for creating a library of analogs from a common intermediate, enabling the exploration of structure-activity relationships for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, ¹H, ¹³C, and ¹⁵N NMR would each provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex, particularly in the aromatic region, due to the presence of two phenyl rings. The key predicted signals are as follows:

Amino Protons (-NH₂): A broad singlet is expected for the two amino protons. Its chemical shift would be significantly influenced by the electronic effects of the adjacent nitro group and potential intramolecular hydrogen bonding. A predicted chemical shift would lie in the range of 5.5 - 6.5 ppm .

Benzene (B151609) Ring Proton (H-5): There is a single, isolated proton on the central benzene ring. Lacking adjacent protons for coupling, it would appear as a sharp singlet. Its position would be downfield due to the deshielding effects of the adjacent phenyl groups and the electron-withdrawing nitro group, predicted to be around 7.8 - 8.0 ppm .

Diphenyl Group Protons (-C₆H₅): The ten protons of the two phenyl groups would produce complex, overlapping multiplet signals in the aromatic region, typically between 7.2 and 7.7 ppm . Due to steric hindrance from the ortho-amino and ortho-nitro groups, free rotation of the phenyl rings may be restricted, potentially making the ortho and meta protons of each ring chemically non-equivalent and further complicating the splitting patterns.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.5 - 6.5 | br s (broad singlet) |

| H-5 | 7.8 - 8.0 | s (singlet) |

| -C₆H₅ protons | 7.2 - 7.7 | m (multiplet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be instrumental in confirming the carbon skeleton, with distinct signals expected for each of the 19 unique carbon atoms. The electron-donating amino group and the electron-withdrawing nitro and cyano groups would cause significant shifts in the positions of the central ring's carbons.

Quaternary Carbons: Six quaternary carbons are present in the central ring. The carbons attached to the electron-withdrawing nitro (C-3) and cyano (C-1) groups, as well as those bonded to the phenyl groups (C-4, C-6), would be significantly deshielded, appearing far downfield. The carbon bearing the amino group (C-2) would also be downfield, though moderated by the nitrogen's electron-donating resonance effect.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected in the 115 - 120 ppm range.

Diphenyl Group Carbons: Each phenyl group would show four signals: one for the ipso-carbon (the carbon attached to the central ring), and one each for the ortho, meta, and para carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C-CN) | 105 - 110 |

| C-2 (-C-NH₂) | 150 - 155 |

| C-3 (-C-NO₂) | 145 - 150 |

| C-4 (-C-Ph) | 142 - 147 |

| C-5 (-CH) | 125 - 130 |

| C-6 (-C-Ph) | 140 - 145 |

| -C≡N | 115 - 120 |

| Phenyl C-ipso | 135 - 140 |

| Phenyl C-ortho/meta/para | 127 - 132 |

¹⁵N NMR Spectroscopy

While less common, ¹⁵N NMR provides direct information about the nitrogen environments. Isotopic enrichment would likely be necessary due to the low natural abundance of ¹⁵N and its unfavorable gyromagnetic ratio.

Amino Nitrogen (-NH₂): Expected in the range of 50 - 80 ppm (relative to liquid NH₃).

Nitro Nitrogen (-NO₂): Characteristically found far downfield, in the range of 360 - 380 ppm (relative to liquid NH₃).

Nitrile Nitrogen (-C≡N): Predicted to appear around 230 - 250 ppm (relative to liquid NH₃).

2D NMR experiments are essential to unambiguously assign the complex ¹H and ¹³C signals and piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. The primary use would be to trace the connectivity within each of the two phenyl rings, showing correlations between the ortho, meta, and para protons. The isolated H-5 proton on the central ring would show no COSY cross-peaks, confirming its structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would definitively link the H-5 signal to the C-5 signal and connect the various phenyl proton signals to their corresponding phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The H-5 proton showing correlations to the quaternary carbons C-1, C-3, C-4, and C-6, firmly placing it on the central ring.

The amino protons (-NH₂) showing correlations to C-1, C-2, and C-3.

The ortho-protons of the phenyl groups showing correlations to the quaternary carbons C-4 and C-6, confirming the link between the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial conformational information. Due to the steric crowding, NOESY would be vital to understand the relative orientation of the phenyl rings. NOE correlations would be expected between the ortho-protons of the phenyl groups and the adjacent substituents on the central ring (the -NH₂ group and the H-5 proton), which would help determine the dihedral angles of the phenyl rings relative to the central benzonitrile (B105546) core.

For a molecule as sterically congested as 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, advanced NMR applications are critical. The steric hindrance between the bulky ortho-substituents could lead to atropisomerism, a phenomenon where rotation around a single bond is restricted enough to allow for the isolation of different conformational isomers. Variable-temperature (VT) NMR studies could be employed to investigate the rotational dynamics of the phenyl groups. If the rotation is slow on the NMR timescale, separate signals for the chemically inequivalent protons and carbons of the phenyl groups would be observed, which would coalesce at higher temperatures as rotation becomes faster. Techniques like NOESY and ROESY would be indispensable in assigning the stereochemistry of any stable atropisomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides information on the functional groups present in a molecule. The two methods are complementary, as some vibrations that are weak in FTIR are strong in Raman, and vice versa.

The FTIR spectrum would display characteristic absorption bands for the nitrile, nitro, and amino functional groups, as well as the aromatic rings.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium bands corresponding to asymmetric and symmetric stretching vibrations, typically in the 3500 - 3300 cm⁻¹ region.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (~3100 - 3000 cm⁻¹ ).

Nitrile (-C≡N) Stretching: A sharp, intense absorption characteristic of a conjugated nitrile is predicted in the 2230 - 2215 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine would appear in the 1650 - 1600 cm⁻¹ region, potentially overlapping with aromatic C=C stretching bands.

Aromatic C=C Stretching: Several bands of variable intensity would be observed in the 1600 - 1450 cm⁻¹ region, characteristic of the multiple aromatic rings.

Nitro (-NO₂) Stretching: The nitro group would give rise to two very strong and distinct bands: an asymmetric stretch typically around 1550 - 1520 cm⁻¹ and a symmetric stretch around 1360 - 1330 cm⁻¹ .

Raman spectroscopy would provide complementary data, with non-polar bonds and symmetric vibrations often giving rise to strong signals.

Nitrile (-C≡N) Stretching: The nitrile stretch, being a relatively symmetric vibration, is expected to produce a strong and sharp band in the 2230 - 2215 cm⁻¹ region.

Nitro (-NO₂) Stretching: The symmetric stretching vibration of the nitro group at ~1360 - 1330 cm⁻¹ would be particularly intense in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the benzene and phenyl rings, typically observed near 1000 cm⁻¹ , would be prominent. The various C-C stretching and C-H bending modes of the aromatic systems would also be visible.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | ~3450 | ~3450 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3350 | ~3350 | Medium |

| Aromatic C-H | C-H Stretch | ~3060 | ~3060 | Medium-Weak |

| Nitrile | C≡N Stretch | ~2225 | ~2225 | Strong, Sharp |

| Primary Amine | N-H Bend | ~1630 | ~1630 | Medium |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| Nitro Group | N-O Asymmetric Stretch | ~1535 | ~1535 | Very Strong |

| Nitro Group | N-O Symmetric Stretch | ~1345 | ~1345 | Very Strong |

| Aromatic Rings | Ring Breathing | Weak | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Analysis

Specific experimental data on the UV-Vis absorption spectrum of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is not available in published literature. A detailed analysis of its electronic transitions, including λmax values and molar absorptivity coefficients, would require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The molecular formula of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is established as C19H13N3O2. However, specific high-resolution mass spectrometry data, which would provide experimental confirmation of this formula with high accuracy, has not been found in the public domain.

Single Crystal X-ray Diffraction Analysis

There is no evidence of successful single-crystal X-ray diffraction studies for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile in the available scientific literature. Consequently, information regarding its crystal growth, molecular conformation, geometry, and supramolecular architecture is currently unknown.

Crystal Growth Methodologies and Optimization

Information on the methodologies for growing single crystals of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is not available.

Elucidation of Molecular Conformation and Geometry

The precise bond lengths, bond angles, and torsional angles that define the three-dimensional shape of the 2-Amino-4,6-diphenyl-3-nitrobenzonitrile molecule have not been experimentally determined.

Analysis of Supramolecular Architecture and Intermolecular Interactions in the Solid State

Without crystal structure data, an analysis of the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of molecules in the solid state cannot be performed.

Computational and Theoretical Chemistry Investigations of 2 Amino 4,6 Diphenyl 3 Nitrobenzonitrile

Quantum Chemical Calculations (Density Functional Theory and Post-Hartree-Fock Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods, are powerful tools for elucidating the intricacies of molecular systems. For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, these methods are instrumental in predicting its geometry, electronic structure, and spectroscopic characteristics. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in describing electronic correlation.

The first step in the computational analysis of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The presence of two phenyl rings attached to the central benzonitrile (B105546) core introduces rotational flexibility, leading to various possible conformations.

A detailed conformational landscape analysis is necessary to identify the most stable conformer. This is achieved by systematically rotating the dihedral angles associated with the phenyl rings and calculating the energy of each resulting conformation. The global minimum on the potential energy surface corresponds to the most stable and, therefore, the most probable conformation of the molecule under normal conditions. The optimized geometry is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | - |

| C-NH2 | 1.37 | - | - |

| C-NO2 | 1.48 | - | - |

| C-CN | 1.44 | - | - |

| C-Ph | 1.49 | - | - |

| C-N-O | - | 117 | - |

| C-C-N (nitrile) | - | 178 | - |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, the HOMO is expected to be localized primarily on the amino group and the phenyl rings, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the nitro group and the cyano group, both of which are strong electron-withdrawing groups. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. thaiscience.info

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

Note: The data in this table is illustrative and based on typical values for functionally similar molecules.

Understanding the distribution of electronic charge within 2-Amino-4,6-diphenyl-3-nitrobenzonitrile is essential for predicting its intermolecular interactions and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges. NPA is generally considered more reliable as it is less dependent on the basis set used in the calculation.

The charge distribution analysis for this molecule is expected to show a significant negative charge on the nitrogen and oxygen atoms of the nitro group, as well as on the nitrogen atom of the cyano group, due to their high electronegativity. The amino group will likely have a partial negative charge on the nitrogen and partial positive charges on the hydrogens. The carbon atoms of the phenyl rings will exhibit a more complex charge distribution influenced by the attached functional groups.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. thaiscience.info The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, the MEP map would likely show intense red regions around the nitro and cyano groups, highlighting these as centers for electrophilic interaction. The area around the amino group's hydrogen atoms would appear blue, indicating their susceptibility to nucleophilic attack.

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. redalyc.orgresearchgate.netresearchgate.net By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational motions of the atoms. redalyc.org

Key vibrational modes for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile would include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, the C≡N stretching of the nitrile group, and the C-H and C=C stretching of the aromatic rings. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to better match the experimental values due to the approximations inherent in the computational methods. researchgate.net

Reactivity and Selectivity Prediction

Computational chemistry provides a powerful platform for predicting the reactivity and selectivity of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile in various chemical reactions. By analyzing the electronic and structural properties of the molecule, it is possible to forecast how it will behave in the presence of other reagents.

The HOMO and LUMO energies and distributions are key indicators of reactivity. The regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack, while the regions with a high LUMO density are susceptible to nucleophilic attack. The MEP map further refines these predictions by visually identifying the electron-rich and electron-poor areas. researchgate.net For instance, the strong electron-withdrawing nature of the nitro and cyano groups is expected to deactivate the benzene (B151609) ring towards electrophilic substitution, while the amino group would act as an activating group. The interplay of these groups will determine the regioselectivity of such reactions. Computational models can also be employed to study reaction mechanisms and transition states, providing a deeper understanding of the factors that control reaction outcomes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-4,6-diphenyl-3-nitrobenzonitrile |

| 2-Amino-4,6-diphenylnicotinonitrile |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

Fukui Functions and Local Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of a molecule. Among these are local reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions, which help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. faccts.de For practical applications, this function is often condensed to atomic centers, providing a set of values that indicate the reactivity of each atom. There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f0 : for radical attack

For a molecule like 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, the amino group (-NH2) acts as a strong electron-donating group, while the nitro group (-NO2) and the nitrile group (-CN) are strong electron-withdrawing groups. This electronic push-pull system significantly influences the local reactivity.

Theoretical studies on similar nitroaromatic compounds have shown that the presence of a nitro group can lead to interesting phenomena, such as negative Fukui function values. mdpi.comresearchgate.net These negative values are often associated with regions of the molecule that have a very low HOMO (Highest Occupied Molecular Orbital) density, a characteristic feature of atoms influenced by potent electron-withdrawing groups. mdpi.comresearchgate.net

In the case of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, DFT calculations would likely predict the following:

The nitrogen atom of the amino group and the ortho and para carbons of the phenyl rings would exhibit high f- values, marking them as susceptible to electrophilic attack.

The nitro group's nitrogen and oxygen atoms, along with the carbon atom of the nitrile group, would likely have high f+ values, indicating their favorability for nucleophilic attack.

These predictions are crucial for understanding the molecule's behavior in chemical reactions and for designing synthetic pathways.

Table 1: Predicted Fukui Function Trends for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile

| Atomic Site | Predicted Reactivity | Expected Fukui Function |

|---|---|---|

| Amino Group (N) | Electrophilic Attack | High f- |

| Nitro Group (N, O) | Nucleophilic Attack | High f+ |

| Nitrile Group (C, N) | Nucleophilic Attack | High f+ |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including the identification and characterization of transition states. For a molecule like 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, several types of reactions could be modeled, such as electrophilic aromatic substitution on the phenyl rings or nucleophilic aromatic substitution (SNAr).

Studies on the nitration of diphenylamine (B1679370) have explored the reaction pathways, identifying key intermediates and transition states. cdnsciencepub.comcanterbury.ac.nzdiva-portal.orgresearchgate.net Similarly, the mechanism of SNAr reactions on nitro-activated aromatic rings, such as dinitrobenzenes, has been extensively investigated through computational methods. nih.govresearchgate.netlibretexts.orgacs.orgbyjus.com

The general approach for reaction pathway modeling involves:

Locating Stationary Points: This includes the reactants, products, and any intermediates and transition states on the potential energy surface.

Transition State Search: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, modeling the SNAr reaction, where a nucleophile displaces one of the substituents, would be of particular interest due to the presence of the activating nitro group. The calculations would reveal whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism. researchgate.netlibretexts.org

Thermodynamic and Kinetic Parameter Determination for Chemical Transformations

Once the reaction pathway has been modeled, computational methods can be used to determine important thermodynamic and kinetic parameters. These parameters provide quantitative insights into the feasibility and rate of a chemical transformation.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Entropy of Reaction (ΔS): The change in disorder of the system.

Kinetic Parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined from the energy difference between the reactants and the transition state.

Rate Constant (k): Can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation.

Computational studies on the reduction of nitrobenzene (B124822) to aniline (B41778) have utilized DFT to calculate these parameters and rationalize the high activity and selectivity of certain catalysts. nih.gov Similarly, research on the decomposition pathways of diphenylamine has employed computational methods to determine the Gibbs free activation energy and activation enthalpy for different reaction mechanisms. researchgate.net

Table 2: Key Thermodynamic and Kinetic Parameters from Computational Studies

| Parameter | Description | Application to 2-Amino-4,6-diphenyl-3-nitrobenzonitrile |

|---|---|---|

| ΔH | Reaction Enthalpy | Predicts whether reactions are exothermic or endothermic. |

| ΔG | Gibbs Free Energy | Determines the spontaneity of potential reactions. |

| Ea | Activation Energy | Quantifies the kinetic barrier for transformations. |

Photophysical Properties and Time-Dependent Density Functional Theory (TD-DFT) Studies

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and simulating their electronic spectra. The push-pull nature of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, with its electron-donating amino group and electron-withdrawing nitro and nitrile groups, suggests that it is likely to have interesting photophysical properties.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which are the key parameters for simulating UV-Vis absorption spectra. ias.ac.innih.govresearchgate.netrsc.org The simulated spectrum can then be compared with experimental data to validate the computational methodology and to aid in the assignment of spectral bands.

For molecules with significant intramolecular charge transfer (ICT) character, the choice of DFT functional is crucial for obtaining accurate results. Long-range corrected functionals are often necessary to properly describe the charge-separated excited states. researchgate.net

In addition to absorption spectra, TD-DFT can also be used to simulate fluorescence emission spectra. This is typically done by first optimizing the geometry of the molecule in its first excited state and then calculating the vertical emission energy from this geometry. The difference between the absorption and emission maxima is the Stokes shift, which is often related to the extent of geometric relaxation in the excited state.

Studies on nitroaniline derivatives and diphenyl polyenes have successfully employed TD-DFT to simulate their absorption spectra and understand the nature of their electronic transitions. ias.ac.inresearchgate.net For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, TD-DFT calculations would be expected to predict a strong absorption band in the visible or near-UV region, corresponding to a transition with significant ICT character from the amino group to the nitrobenzonitrile moiety.

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Processes

The fate of a molecule after it absorbs a photon is determined by its excited-state dynamics. For donor-acceptor molecules like 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, ICT is often a key process in the excited state. rsc.orgnih.govrsc.orgbeilstein-journals.orgnih.govnih.govcolab.wsrsc.org

Upon photoexcitation, the molecule is promoted to a Franck-Condon excited state, which then relaxes to a more stable excited-state geometry. This relaxation can involve changes in bond lengths and angles, as well as torsional motions of the functional groups. In many push-pull systems, this relaxation leads to a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups are twisted with respect to each other. researchgate.net

Computational studies can provide valuable insights into these dynamic processes by:

Mapping the Excited-State Potential Energy Surface: This can reveal the pathways for excited-state relaxation and identify any energy barriers or minima.

Simulating Excited-State Trajectories: Molecular dynamics simulations in the excited state can provide a real-time view of the structural changes that occur after photoexcitation.

Research on diphenylamine-substituted oxadiazole derivatives and other nitroaromatic push-pull chromophores has used femtosecond transient absorption spectroscopy in conjunction with theoretical calculations to unravel the complex excited-state dynamics, including the timescales for ICT and solvent relaxation. nih.govresearchgate.net For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, it is plausible that upon excitation, an ultrafast ICT would occur, leading to a highly polar excited state. The dynamics of this process would likely be sensitive to the solvent polarity.

Nonlinear Optical (NLO) Properties Calculations

Molecules with large changes in dipole moment upon electronic excitation, such as those with strong ICT character, often exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics.

Computational chemistry provides a means to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities.

For push-pull systems, the first hyperpolarizability is often dominated by the charge-transfer contribution and can be related to the difference in dipole moment between the ground and excited states, as well as the transition energy and transition dipole moment.

Studies on various push-pull molecules, including benzonitrile and benzothiadiazole derivatives, have shown that DFT calculations can be a valuable tool for screening candidates with high NLO activity and for understanding the structure-property relationships that govern their NLO response. rsc.orgresearchgate.netresearchgate.net

Given the expected strong ICT character of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, it is likely to possess a significant first hyperpolarizability. Computational studies could be used to quantify this property and to explore how it could be tuned by modifying the molecular structure, for example, by changing the donor and acceptor groups or by extending the π-conjugated system.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-4,6-diphenyl-3-nitrobenzonitrile |

| Nitroanilines |

| Diphenylamines |

| Benzonitrile |

| Diphenylamine |

| Dinitrobenzenes |

| Nitrobenzene |

| Aniline |

| Diphenyl polyenes |

| Oxadiazole derivatives |

Computation of Polarizability and Hyperpolarizability Tensors

There is no published data on the computed polarizability and hyperpolarizability tensors for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile. Such calculations are crucial for predicting the nonlinear optical (NLO) response of a material, which is essential for applications in optoelectronics and photonics. Typically, these tensors are calculated using quantum chemical methods like Density Functional Theory (DFT) with appropriate basis sets. The results would provide a quantitative measure of how the electron cloud of the molecule is distorted by an external electric field, which is fundamental to its NLO activity.

Establishment of Structure-NLO Property Relationships

Due to the absence of experimental or theoretical data on the NLO properties of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, no structure-NLO property relationships have been established for this compound. Establishing such relationships involves correlating specific structural features of the molecule—such as the arrangement of donor and acceptor groups and the nature of the π-conjugated system—with its macroscopic NLO response. For 2-Amino-4,6-diphenyl-3-nitrobenzonitrile, the presence of the electron-donating amino group and the electron-withdrawing nitro and cyano groups suggests potential for significant NLO properties, but this remains to be computationally or experimentally verified.

Intermolecular Interactions and Crystal Packing Theory

Detailed analyses of the intermolecular interactions and crystal packing of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile are not available in the current body of scientific literature. Understanding these aspects is vital for predicting the solid-state properties of the material, including its thermal stability and morphology.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

No Hirshfeld surface analysis has been reported for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile. This computational tool is widely used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm, d_i, and d_e onto the molecular surface, researchers can identify the nature and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Similarly, there are no published Reduced Density Gradient (RDG) analyses for 2-Amino-4,6-diphenyl-3-nitrobenzonitrile. RDG analysis is a powerful method for visualizing and characterizing non-covalent interactions in real space. It identifies regions of varying interaction strength, from strong hydrogen bonds to weak van der Waals forces, providing a deeper understanding of the forces that stabilize the molecular assembly in the solid state.

Role and Applications of 2 Amino 4,6 Diphenyl 3 Nitrobenzonitrile in Advanced Organic Synthesis and Materials Science Research

As a Versatile Building Block for Diverse Organic Frameworks

Polysubstituted anilines and benzonitriles are foundational building blocks in organic synthesis, prized for their ability to be transformed into a wide array of complex heterocyclic structures. While direct research on 2-amino-4,6-diphenyl-3-nitrobenzonitrile is limited, the reactivity of its core functional groups—amino, nitro, and cyano—suggests its potential as a versatile precursor.

The amino group, for instance, serves as a key handle for constructing larger molecular architectures. Anilines are widely used in the pharmaceutical industry due to their synthetic accessibility and favorable structure-activity relationships in various drug scaffolds. umich.edu The amino functionality can undergo a plethora of reactions, including diazotization, acylation, and condensation, to form new rings and linkers. For example, 2-aminobenzonitriles are known precursors for the synthesis of quinazolinones through tandem reactions involving hydration and dehydrogenative coupling, a transformation catalyzed by transition metals like cobalt. acs.org This highlights the potential of the title compound to be a starting point for novel, highly substituted quinazolinone derivatives.

Furthermore, the general class of polysubstituted anilines can be synthesized through various methods, and their subsequent functionalization allows for the creation of diverse molecular libraries. nih.govresearchgate.net The presence of the electron-withdrawing nitro and cyano groups, along with the bulky phenyl substituents, would modulate the reactivity of the amino group, offering a unique synthetic profile for creating complex, three-dimensional organic frameworks.

Precursor to Novel Functionalized Benzonitrile (B105546) Derivatives

The inherent reactivity of 2-amino-4,6-diphenyl-3-nitrobenzonitrile makes it a promising precursor for a variety of novel functionalized benzonitrile derivatives. The existing functional groups can be chemically modified to introduce new properties and functionalities.

One of the most straightforward transformations is the reduction of the nitro group. The catalytic reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, typically leading to the formation of an amino group. organic-chemistry.orgmdpi.comresearchgate.net The selective reduction of the nitro group in 2-amino-4,6-diphenyl-3-nitrobenzonitrile would yield a diamino derivative, a valuable intermediate for the synthesis of dyes, polymers, and pharmacologically active compounds. Various reagents and catalytic systems are available for this transformation, offering control over chemoselectivity. organic-chemistry.org

The cyano group also offers a gateway to other functionalities. For instance, α-aminonitriles, which share the amino and nitrile groups on the same aromatic ring, are important intermediates for the synthesis of α-amino acids, amides, and nitrogen-containing heterocycles like imidazoles and thiadiazoles. mdpi.comscispace.com The synthesis of such compounds can be achieved through organocatalytic methods, which offer advantages in terms of recyclability and non-toxicity. mdpi.com

The combination of these potential transformations—nitro group reduction, cyano group modification, and reactions involving the primary amino group—positions 2-amino-4,6-diphenyl-3-nitrobenzonitrile as a rich starting material for generating a library of novel, highly functionalized benzonitrile derivatives with potential applications in various fields of chemistry.

Theoretical Exploration of Potential in Nonlinear Optical Materials Development

Molecules with both electron-donating (like an amino group) and electron-accepting (like nitro and cyano groups) moieties connected by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. ipme.ru These properties are crucial for applications in optoelectronics, including optical switching and signal processing. The structure of 2-amino-4,6-diphenyl-3-nitrobenzonitrile, with its donor-acceptor substitution pattern on the benzene (B151609) ring, makes it a prime candidate for theoretical investigation of its NLO potential.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.net These studies can calculate key parameters like polarizability and hyperpolarizability, which are measures of the NLO response. researcher.lifemdpi.com For similar donor-acceptor substituted aromatic compounds, theoretical calculations have shown a strong correlation between molecular structure and NLO activity. optica.org

In systems like meta-nitroaniline, the interplay between the electron-donating amino group and the electron-withdrawing nitro group leads to significant intramolecular charge transfer, a key factor for high NLO response. acs.orgacs.org The presence of an additional acceptor group (cyano) and two phenyl rings in 2-amino-4,6-diphenyl-3-nitrobenzonitrile would likely enhance this effect. The phenyl groups extend the π-conjugation, which generally leads to larger hyperpolarizabilities. nih.gov

Theoretical studies on benzonitrile derivatives embedded in polymer matrices have also been conducted to understand their NLO behavior in a solid-state environment. researcher.lifemdpi.com Such computational models can predict how the molecule would perform in a practical device setting. Given the promising structural features of 2-amino-4,6-diphenyl-3-nitrobenzonitrile, computational studies would be invaluable in quantifying its potential as a high-performance NLO material and guiding the synthesis of even more potent derivatives.

Below is a table summarizing the key molecular features of 2-amino-4,6-diphenyl-3-nitrobenzonitrile that suggest its potential for NLO applications, based on established principles for similar compounds.

| Feature | Role in NLO Properties |

| Amino Group (-NH2) | Electron-donating group, promotes intramolecular charge transfer. |

| Nitro Group (-NO2) | Strong electron-accepting group, enhances intramolecular charge transfer. |

| Cyano Group (-CN) | Electron-accepting group, further polarizes the molecule. |

| Benzene Ring | π-conjugated system that facilitates charge transfer between donor and acceptor groups. |

| Phenyl Rings (-C6H5) | Extend the π-conjugation, which can lead to a larger NLO response. |

Integration into Advanced Catalytic Systems and Ligand Design Research

The functional groups present in 2-amino-4,6-diphenyl-3-nitrobenzonitrile offer multiple points for coordination with metal centers, suggesting its potential as a ligand in advanced catalytic systems. The amino and cyano groups, in particular, are known to coordinate with a variety of metals.

Aminobenzonitriles have been investigated as ligands in coordination chemistry. bepls.com For example, 4-aminobenzonitrile (B131773) can coordinate to metal centers in a monodentate fashion through either the amino or cyano nitrogen, or in a bidentate or bridging manner using both groups. bepls.com The specific coordination mode would depend on the metal ion and the reaction conditions. The resulting metal complexes could have interesting catalytic activities.

Furthermore, nitro-aromatic compounds have been studied for their interactions in biological systems, where the nitro group can form π-hole interactions with lone-pair electrons of oxygen or sulfur atoms in proteins. nih.gov This type of interaction could also be relevant in the design of ligands for metalloenzymes or in the development of catalysts where specific non-covalent interactions are important for substrate binding and activation.

The design of ligands is a crucial aspect of catalysis, and the rigid, polyfunctional nature of 2-amino-4,6-diphenyl-3-nitrobenzonitrile could be exploited to create specific binding pockets for metal catalysts. The steric bulk of the phenyl groups could also influence the selectivity of the catalytic reactions. While specific applications of this exact molecule as a ligand are not yet reported, its structural motifs are present in other known ligand systems, indicating a promising area for future research.

Strategies for Synthetic Scale-Up and Process Optimization in Research

The synthesis of polysubstituted nitroaromatic compounds like 2-amino-4,6-diphenyl-3-nitrobenzonitrile on a larger scale for research purposes requires careful consideration of process optimization and safety, particularly for the nitration step. Aromatic nitration is a highly exothermic reaction, and traditional batch processes can be difficult to control, leading to safety risks and the formation of byproducts. rsc.org

Modern approaches to process optimization often involve the use of continuous-flow microreactors. rsc.orgacs.orgnjtech.edu.cnresearchgate.netbeilstein-journals.org These systems offer several advantages over batch reactors, including:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient removal of the heat generated during nitration, preventing thermal runaways. researchgate.net

Improved Safety: The small reaction volumes in microreactors minimize the risk associated with handling potentially explosive nitrated compounds. rsc.org

Precise Control over Reaction Parameters: Temperature, residence time, and stoichiometry can be precisely controlled, leading to higher yields and selectivities. njtech.edu.cnresearchgate.net

Scalability: The throughput can be increased by running multiple microreactors in parallel or by operating the system for longer periods. rsc.org

The table below outlines a conceptual comparison between traditional batch nitration and a continuous-flow microreactor approach for the synthesis of a nitroaromatic compound.

| Parameter | Traditional Batch Reactor | Continuous-Flow Microreactor |

| Heat Transfer | Limited by surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, residence time, and mixing. |

| Yield & Selectivity | Often lower due to side reactions. | Typically higher due to better control. |

| Scalability | Requires larger reactors, which can be challenging. | Scaled by parallelization or longer run times. |

For the synthesis of 2-amino-4,6-diphenyl-3-nitrobenzonitrile, a potential scale-up strategy would involve the nitration of a suitable precursor in a continuous-flow system. The optimization of this step would involve studying the effects of temperature, residence time, and the molar ratio of the nitrating agent to the substrate. acs.orgresearchgate.net Subsequent reaction steps, such as the introduction of the phenyl groups or the formation of the benzonitrile, could also be adapted to flow chemistry, potentially allowing for a telescoped, multi-step synthesis. acs.org

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| One-pot condensation | 92 | Ethanol, reflux | |

| Nitro-group insertion | 75–85 | HNO₃/H₂SO₄, 0–5°C |

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation?

Answer:

A combination of techniques is critical:

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (C≡N stretch ~2220 cm⁻¹ in IR) .

- X-ray crystallography : Resolves spatial arrangement of phenyl and nitro groups (e.g., dihedral angles < 10° in similar compounds) .

- HPLC-MS : Monitors purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ = 346.3 for C₁₉H₁₃N₃O₂) .

Advanced: How can contradictions between experimental and computational data (e.g., UV-Vis absorption) be resolved?

Answer:

Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. A validated approach includes:

Experimental validation : Measure UV-Vis spectra in multiple solvents (e.g., λmax = 420 nm in DMSO vs. 405 nm in THF) .

TD-DFT refinement : Use hybrid functionals (e.g., B3LYP) with solvent-polarizable continuum models (PCM) to improve accuracy .

Statistical analysis : Apply root-mean-square deviations (RMSD) to quantify alignment between theoretical and observed spectra .

Advanced: What strategies assess the compound’s potential as a photosensitizer in photodynamic therapy?

Answer:

Methodological steps include:

- Photophysical profiling : Measure singlet oxygen quantum yield (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap .

- Cellular uptake studies : Fluorescence microscopy with HeLa cells (λex = 405 nm) quantifies intracellular localization .

- Cytotoxicity assays : Compare IC₅₀ values under light vs. dark conditions (e.g., IC₅₀ reduced by 50% under UV irradiation) .

Basic: How should researchers evaluate the compound’s stability under storage and experimental conditions?

Answer:

- Storage : Store at 0–6°C in amber vials to prevent nitro-group degradation (similar to 4-nitrobenzonitrile protocols) .

- Stability testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (RSD < 2% indicates stability) .

Advanced: What mechanistic insights guide the design of derivatives with enhanced pharmacological activity?

Answer:

- Structure-activity relationship (SAR) : Modify substituents on phenyl rings (e.g., electron-withdrawing groups enhance nitro-group reactivity) .

- Docking simulations : Target enzymes like tyrosine kinases (PDB ID: 2XK) to predict binding affinity .

- In vivo pharmacokinetics : Measure plasma half-life (t½) and bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.